Narasin is a polyether monocarboxylic acid antibiotic produced by Streptomyces aureofaciens, known for its activity against a variety of pathogens including gram-positive bacteria, anaerobic bacteria, fungi, and coccidia in chickens10. It has been extensively studied for its anticoccidial properties in poultry, particularly in broiler chickens, where it has shown significant efficacy in improving weight gain, feed conversion ratios, and reducing lesion scores in infected birds1458. The compound has also been evaluated for its potential in treating human diseases, such as estrogen receptor-positive breast cancer, where it has demonstrated inhibitory effects on cell proliferation, migration, and invasion9.
Although the provided research doesn't delve into specific analytical techniques used, it does indicate that narasin sodium forms stable complexes with various metal cations. [] This complexation behavior, particularly with sodium ions, is central to its biological activity and forms a basis for its analysis using techniques like mass spectrometry.
Narasin exhibits ionophorous activities, selectively facilitating the transport of certain cations across biological membranes. In rat liver mitochondria, narasin inhibits ATPase activity and reverses swelling and H+ release after induction of cation transport, with a selectivity order of Na+ > K+ = Rb+ > Cs+ > Li+2. It also induces permeability to non-noble gas cations like Tl+ and polyatomic cations such as NH4+, suggesting its role as an NH4+ carrier in ionophore-producing organisms2. The inhibition of ATP hydrolysis by narasin is indicative of its potential to disrupt energy metabolism in target organisms, contributing to its antimicrobial and anticoccidial effects.
Narasin has been proven to be effective against all species of chicken coccidia in both battery cage and floor pen trials. It significantly reduces lesion scores and improves weight gain and feed efficiency in broilers exposed to coccidia1458. The drug's efficacy has been confirmed under commercial broiler production conditions, with performance results comparable to those obtained with other anticoccidials like monensin6. Combinations of narasin with other anticoccidials, such as nicarbazin, have also been explored, showing enhanced performance and reduced mortality under heat stress3.
In rabbits, narasin has been tested against various species of Eimeria, showing high effectiveness in reducing oocyst output and preventing clinical signs of coccidiosis. Optimal dosages for weight gain and food consumption were identified, with higher levels showing adverse effects on growth and physiological parameters7.
Narasin has shown promise in the treatment of human estrogen receptor-positive breast cancer. It inhibits tumor metastasis and growth in cell lines and animal models by reversing epithelial-mesenchymal transition and inactivating key signaling pathways involved in cancer progression, such as TGF-β/SMAD3 and IL-6/STAT39. These findings suggest that narasin could be optimized as a therapeutic agent for certain types of breast cancer.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: